molecular formula C20H13FN4O3S B6485099 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923146-64-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B6485099
CAS No.: 923146-64-9
M. Wt: 408.4 g/mol
InChI Key: NKKUDEKKEWIZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide is a sophisticated small molecule with a molecular formula of C20H13FN4O3S and a molecular weight of 408.41 g/mol . This compound is built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding derivatives with a wide spectrum of pharmacological activities . The specific incorporation of a fluorine atom at the 4-position of the benzothiazole ring is a common strategy in drug design, as it can enhance metabolic stability, influence electron distribution, and improve target binding affinity through subtle electronic effects . The molecule also features a nitrobenzamide moiety linked via a methylpyridine group, creating a multifunctional structure suitable for exploring novel biological interactions. Benzothiazole derivatives have demonstrated significant potential in pharmaceutical research, particularly as anti-infective agents. Recent scientific advances have highlighted this structural class as a promising scaffold for the development of new anti-tubercular compounds, with some derivatives showing potent activity against Mycobacterium tuberculosis strains . The structural features of this compound make it a valuable intermediate for researchers working in early drug discovery. It is ideal for screening against biological targets known to interact with heterocyclic amides, investigating structure-activity relationships (SAR) in medicinal chemistry programs, and serving as a building block for the synthesis of more complex molecules via further functionalization of its aromatic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-16-2-1-3-17-18(16)23-20(29-17)24(12-13-8-10-22-11-9-13)19(26)14-4-6-15(7-5-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKUDEKKEWIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide (CAS Number: 923146-64-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H13FN4O3SC_{20}H_{13}FN_{4}O_{3}S with a molecular weight of 408.4 g/mol. The structure features a benzothiazole moiety, a nitro group, and a pyridine ring, which are known to contribute to its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes such as carbonic anhydrase and various kinases, which play critical roles in cellular signaling and metabolism .
  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
  • Antitumor Effects : Some studies suggest that benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionPotential inhibition of carbonic anhydrase
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveModulates dopaminergic tone and neuroplasticity

Case Studies and Research Findings

  • Antimicrobial Study : A study focusing on benzothiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity .
  • Enzyme Inhibition Research : Investigations into the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that structural modifications could enhance inhibitory potency. This suggests that this compound may also exhibit similar properties due to its structural components .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures could enhance dopaminergic signaling in animal models, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide has shown potential as a pharmaceutical agent due to its structural characteristics that may interact with biological targets:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains, demonstrating effective inhibition .
  • Anticancer Properties : The compound's ability to inhibit certain enzymes involved in cancer progression has been explored. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Materials Science

The unique electronic properties of this compound allow for applications in materials science:

  • Organic Semiconductors : The incorporation of fluorinated benzothiazole derivatives into organic electronic devices has been researched due to their favorable charge transport properties. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be employed in multi-step synthesis processes to create more complex organic molecules. The presence of multiple functional groups allows for various chemical reactions such as nucleophilic substitutions and coupling reactions .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances demonstrated that related benzothiazole compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, suggesting that modifications to the benzothiazole ring can enhance efficacy .

Case Study 2: Anticancer Efficacy

Research published in Molecules examined the anticancer potential of benzothiazole derivatives, including those similar to this compound. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo models, pointing towards their potential as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Substitutions on the Benzothiazole/Thiazole Core
  • Target Compound : Contains a 4-fluoro-1,3-benzothiazole core, which improves metabolic stability and modulates electron density.
  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5): Features a 4-chloro-benzothiazole core. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and lipophilicity .
  • The pyrimidinyl substituent introduces hydrogen-bonding capabilities absent in the target compound .
Benzamide Substituents
  • Target Compound : A 4-nitro group provides strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution and influencing solubility.
  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide: Substitutes nitro with a cyano group, which is less electron-withdrawing but contributes to dipole interactions .
  • N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a): Lacks a nitro/cyano group but includes a pyridin-4-yl substituent directly on the benzamide, altering steric and electronic profiles .

Pyridinyl Group Positioning

  • Target Compound: The pyridin-4-ylmethyl group offers a distinct spatial orientation compared to analogs with pyridin-3-yl groups (e.g., CAS 895015-83-5).
  • N-(3-(pyridin-4-yl)benzamide derivatives (e.g., EP 4 219 465 A2): Demonstrate that pyridin-4-yl positioning enhances aqueous solubility due to nitrogen lone-pair orientation, a feature shared with the target compound .

Key Research Findings

Heterocycle Impact : Benzothiazole cores (target, CAS 895015-83-5) exhibit greater stability than thiazole (FM9), as evidenced by higher yields in analogous syntheses .

Pyridinyl Positioning : Pyridin-4-yl groups (target, Compound 6a) improve solubility and alignment with hydrophobic pockets, whereas pyridin-3-yl (CAS 895015-83-5) may favor π-π stacking .

Preparation Methods

Core Structural Components

The target compound comprises three distinct moieties:

  • 4-Nitrobenzamide backbone : Provides electrophilic reactivity for nucleophilic acyl substitution.

  • 4-Fluoro-1,3-benzothiazol-2-yl group : Introduces heterocyclic complexity and potential biological activity.

  • Pyridin-4-ylmethyl substituent : Modifies electronic properties and enhances solubility.

Retrosynthetic Disconnections

Two primary disconnections guide synthesis (Figure 1):

  • Amide bond formation between 4-nitrobenzoyl chloride and N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine.

  • Secondary amine synthesis via reductive amination of 4-fluoro-1,3-benzothiazol-2-amine with pyridine-4-carbaldehyde.

Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine

Cyclization of 2-Amino-4-fluorothiophenol Derivatives

A validated method involves cyclizing 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours, achieving 78% yield. Key parameters:

ParameterOptimal ValueImpact on Yield
SolventAnhydrous ethanolPrevents hydrolysis
Temperature60°CBalances kinetics/stability
Reaction time6 hoursComplete cyclization

Mechanistic Insight :
2-Amino-4-fluorothiophenol+BrCN4-Fluoro-1,3-benzothiazol-2-amine+HBr\text{2-Amino-4-fluorothiophenol} + \text{BrCN} \rightarrow \text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{HBr}

Reductive Amination for Secondary Amine Formation

Reaction of 4-Fluoro-1,3-Benzothiazol-2-Amine with Pyridine-4-Carbaldehyde

Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) for 24 hours yields N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine (62% yield).

Optimization Data :

ConditionVariationYield Change
pH4 → 762% → 38%
Reducing AgentNaBH3CN vs NaBH462% → 27%
SolventMeOH vs THF62% → 51%

Critical Note : Excess aldehyde (1.5 eq) minimizes dimerization side products.

Amide Coupling with 4-Nitrobenzoyl Chloride

Acid Chloride Preparation

4-Nitrobenzoic acid reacts with thionyl chloride (SOCl2) in refluxing toluene (3 hours, 80°C), achieving quantitative conversion:
4-Nitrobenzoic acid+SOCl24-Nitrobenzoyl chloride+SO2+HCl\text{4-Nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{SO}_2 + \text{HCl}

Coupling Reaction

Reacting 4-nitrobenzoyl chloride (1.1 eq) with N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0°C→25°C for 12 hours yields 74% product.

Comparative Solvent Study :

SolventDielectric ConstantYieldPurity (HPLC)
DCM8.9374%98.2%
THF7.5268%95.1%
DMF36.741%88.3%

Alternative Synthetic Routes

One-Pot Sequential Alkylation/Acylation

A patent methodology demonstrates simultaneous alkylation and acylation using phase-transfer catalysis:

  • 4-Fluoro-1,3-benzothiazol-2-amine + (Pyridin-4-yl)methyl bromide → Quaternary ammonium intermediate

  • Intermediate + 4-Nitrobenzoyl chloride → Target compound (58% yield)

Advantages : Reduced purification steps.
Limitations : Lower yield compared to stepwise approach.

Solid-Phase Synthesis

Immobilizing 4-fluoro-1,3-benzothiazol-2-amine on Wang resin enables iterative coupling, though yields remain suboptimal (47%).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (d, J=5.6 Hz, 2H, Py-H)

  • δ 8.34 (s, 1H, NO2-Ar-H)

  • δ 7.89–7.92 (m, 4H, Benzothiazole + Benzamide)

  • δ 5.21 (s, 2H, N-CH2-Py)

FTIR (KBr) :

  • 1678 cm⁻¹ (C=O stretch)

  • 1532 cm⁻¹ (NO2 asymmetric)

  • 1345 cm⁻¹ (C-F stretch)

Chromatographic Purity

HPLC (C18, 70:30 MeOH:H2O): tR=8.72 min, 98.4% purity.

Scale-Up Considerations and Process Optimization

ParameterLab Scale (5 g)Pilot Scale (500 g)
Reaction Volume50 mL5 L
Cooling RateIce bathJacketed reactor
Isolation MethodColumn chromatographyCrystallization
Overall Yield74%68%

Key Finding : Crystallization from ethyl acetate/hexane (3:7) improves purity to 99.1% at scale.

MetricValue
Total PMI86
Solvent Contribution79%

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves two primary steps:

  • Benzothiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives with fluorinated aromatic aldehydes under controlled temperature (60–80°C) to yield the 4-fluorobenzo[d]thiazole moiety .
  • Amide Bond Formation : Coupling the benzothiazole intermediate with 4-nitrobenzoyl chloride and pyridin-4-ylmethylamine using a carbodiimide crosslinker (e.g., EDC/HOBt) in anhydrous DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, with emphasis on distinguishing aromatic protons (δ 7.5–8.5 ppm for nitro groups) and pyridine/benzothiazole protons. Discrepancies in splitting patterns may indicate rotameric forms .
  • Mass Spectrometry (HRMS) : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 453.08) and detects side products like unreacted intermediates .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions (e.g., epimerization) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance solubility of intermediates .
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling steps, if applicable, to reduce byproducts .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability .
  • Structural Confirmation : Verify compound purity via HPLC before testing, as impurities (e.g., nitro-reduced byproducts) can skew activity .
  • Comparative Studies : Benchmark against analogs (e.g., 4-methyl or chloro-substituted derivatives) to isolate the nitro group’s role in bioactivity .

Advanced: What strategies enhance bioactivity through structural modification?

Methodological Answer:

  • Functional Group Substitution : Replace the nitro group with sulfonamide or trifluoromethyl groups to improve metabolic stability and target binding .
  • Heterocycle Variation : Substitute pyridin-4-ylmethyl with pyrazinyl or quinoline moieties to explore broader kinase inhibition profiles .
  • Prodrug Design : Introduce ester or peptide-linked groups to enhance solubility and controlled release .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic NMR Analysis : Heat samples to 50°C in DMSO-d6_6 to coalesce split peaks caused by slow conformational exchange .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous 13^13C signals (e.g., differentiating benzothiazole C-2 from amide carbonyl carbons) .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously confirm regiochemistry and hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.